molecular formula C17H16N4O B2870278 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline CAS No. 2380078-60-2

2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline

Cat. No. B2870278
CAS RN: 2380078-60-2
M. Wt: 292.342
InChI Key: NHJCTMFFSNSMEC-UHFFFAOYSA-N
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Description

2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a quinoxaline ring and an azetidine ring, which are linked by a pyridine moiety.

Mechanism of Action

The mechanism of action of 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors. In breast cancer cells, the compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. In malaria parasites, the compound has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. In breast cancer cells, the compound has been shown to induce apoptosis, or programmed cell death. In malaria parasites, the compound has been shown to inhibit the growth and development of the parasite. The compound has also been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline is its versatility as a building block for the synthesis of other heterocyclic compounds. Its potential applications in medicinal chemistry, materials science, and organic synthesis make it a valuable compound for research. However, one limitation of the compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for research on 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline. One direction is to further investigate its potential as an antitumor and antimalarial agent. Another direction is to explore its potential applications in materials science, particularly in the development of organic electronic devices. Additionally, the compound could be used as a starting point for the development of other heterocyclic compounds with interesting properties. Finally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
In conclusion, this compound is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs, materials, and organic electronic devices.

Synthesis Methods

The synthesis of 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline involves the reaction of 3-(pyridin-3-yloxymethyl)azetidine with 1,2-dibromo-3-nitrobenzene in the presence of a palladium catalyst. The reaction yields the desired compound as a yellow solid, which is purified by column chromatography. The yield of the reaction is typically around 50%.

Scientific Research Applications

2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, the compound has shown promising activity against cancer cells, particularly breast cancer cells. It has also been studied as a potential antimalarial agent. In materials science, the compound has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. In organic synthesis, the compound has been used as a versatile intermediate for the synthesis of other heterocyclic compounds.

properties

IUPAC Name

2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-2-6-16-15(5-1)19-9-17(20-16)21-10-13(11-21)12-22-14-4-3-7-18-8-14/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJCTMFFSNSMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3N=C2)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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